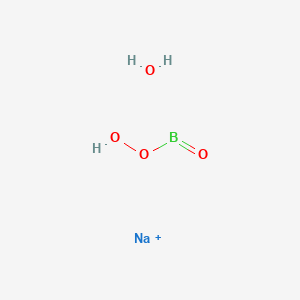![molecular formula C15H30N2O6P2 B15136254 Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPH-1218 is a lipophilic bisphosphonate compound known for its inhibitory effects on squalene synthase (SQS). It has shown significant potential as an anti-infective agent, particularly against Toxoplasma gondii, a pathogen responsible for toxoplasmosis .
Analyse Chemischer Reaktionen
BPH-1218 primarily acts as an inhibitor of squalene synthase. It undergoes interactions with enzymes such as TcSQS and HsSQS, with IC50 values of 31 nM and 64 nM, respectively . The compound does not undergo typical chemical reactions like oxidation or reduction but rather inhibits enzymatic activity through binding interactions.
Wissenschaftliche Forschungsanwendungen
BPH-1218 has been extensively studied for its anti-infective properties. It has shown efficacy in inhibiting the growth of Toxoplasma gondii in vitro and protecting mice against lethal infections . The compound’s ability to inhibit squalene synthase makes it a valuable tool in studying the isoprenoid biosynthesis pathway and its role in various biological processes .
Wirkmechanismus
BPH-1218 exerts its effects by inhibiting squalene synthase, an enzyme crucial for the biosynthesis of sterols and other isoprenoids. By binding to the enzyme, BPH-1218 prevents the conversion of farnesyl diphosphate to squalene, thereby disrupting the production of essential biomolecules . This inhibition leads to the suppression of pathogen growth and survival.
Vergleich Mit ähnlichen Verbindungen
BPH-1218 is unique in its high potency and specificity for squalene synthase inhibition. Similar compounds include other bisphosphonates and squalene synthase inhibitors, such as alendronate and risedronate. BPH-1218’s lipophilic nature and low-nanomolar inhibitory concentration set it apart from these compounds .
Eigenschaften
Molekularformel |
C15H30N2O6P2 |
|---|---|
Molekulargewicht |
396.36 g/mol |
IUPAC-Name |
[2-(3-decylimidazol-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |
InChI-Schlüssel |
GYTSEUQBLYSXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)



![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)


![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)


